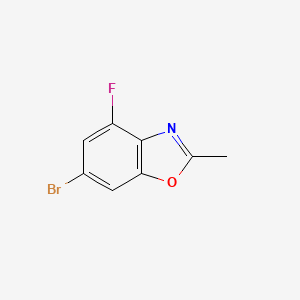

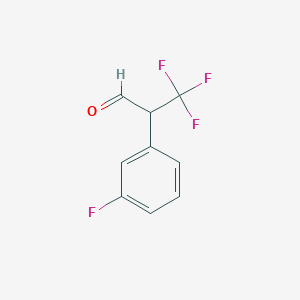

![molecular formula C15H14N2S B2516738 1-[(2-Methylphenyl)methyl]benzimidazol-2-thiol CAS No. 537702-07-1](/img/structure/B2516738.png)

1-[(2-Methylphenyl)methyl]benzimidazol-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The compound "1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol" is a variant within this class, which is not explicitly mentioned in the provided papers but is structurally related to the compounds studied. These derivatives have been explored for their potential as antimicrobial, antifungal, and antihypertensive agents, as well as their ability to inhibit lipid peroxidation, which is indicative of antioxidant properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For instance, 2-methyl benzimidazole is synthesized by treating o-phenyldiamine with acid in the presence of polyphosphoric acid . Novel benzimidazole derivatives have been synthesized by reacting chloroacetylamino thiazoles with benzimidazole-2-thioles in acetone with K2CO3 . Additionally, 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole was synthesized via the Weidenhagen reaction, followed by N-methylation . These methods provide a basis for the synthesis of "1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol" by potentially adapting the core reactions and substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. For example, N-Methyl-2-(2'-hydroxyphenyl)benzimidazole derivatives have been characterized by XRD, IE-MS, FT-IR, UV–Vis, and NMR techniques, revealing strong O–H…N hydrogen-bond and π–π interactions within their crystal structures . These techniques could be applied to determine the molecular structure of "1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol" and assess its stability and intermolecular interactions.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various electrophilic substitution reactions, such as nitration, bromination, sulfonation, formylation, and acylation . The reactivity of these compounds can be influenced by the steric arrangement of substituents on the benzimidazole core. The presence of a 2-methylphenylmethyl group in "1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol" could affect its reactivity and the outcome of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. For instance, the presence of substituents can influence their lipophilicity, which in turn affects their biological activity, as seen in the structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles . The antioxidant activity of 2-methyl benzimidazole was assessed using the DPPH method, indicating the potential for these compounds to act as free radical scavengers . The physical and chemical properties of "1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol" would likely be influenced by the thiol group and the 2-methylphenylmethyl substituent, which could be explored through experimental studies.

Wissenschaftliche Forschungsanwendungen

- Forscher haben verschiedene Benzimidazol-Derivate synthetisiert, darunter auch solche, die das 1-Methyl-1H-benzimidazol-2-thiol-Gerüst enthalten. Beispielsweise zeigte Verbindung 235 eine signifikante antiproliferative Aktivität gegen Tumor-Subpanels . Weitere Untersuchungen zu seinem Wirkmechanismus und dem potenziellen klinischen Einsatz sind im Gange.

- Neuartige Benzimidazol-Derivate, die einen Thiophenring enthalten, haben eine Urease-inhibitorische Aktivität gezeigt. Unter ihnen zeigte 5-{[5,6-Dichloro-1-(2-thienylmethyl)-1H-benzimidazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-thiol eine potente Enzyminhibition mit einem IC50-Wert von 0,07 ± 0,008 μM .

- Forscher entwickelten eine regioselektive Methode zur Konstruktion des Pyrimidobenzimidazol-Fragments. Diese Methode beinhaltet die Kondensation von Ethyl-4,4,4-trifluorbut-2-inoat mit 2-Aminobenzimidazol, was zur Synthese von fluorierten Pyrimido[1,2-a]-benzimidazolen führt .

Antiproliferative Aktivität

Urease-Inhibition

Synthese von fluorierten Pyrimido[1,2-a]-benzimidazolen

Zusammenfassend lässt sich sagen, dass 1-Methyl-1H-benzimidazol-2-thiol vielversprechend in verschiedenen pharmakologischen Bereichen ist, von der Onkologie bis hin zu Infektionskrankheiten. Forscher erforschen weiterhin sein Potenzial und gehen Herausforderungen wie Arzneimittelresistenz und Synthesemethoden an. 🌟

Wirkmechanismus

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to act as corrosion inhibitors for steels, pure metals, and alloys . They are particularly effective in extremely aggressive, corrosive acidic media .

Mode of Action

Benzimidazole derivatives generally act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that they may form a protective film on the metal surface, thereby reducing the rate of corrosion .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad range of pharmacological properties .

Pharmacokinetics

Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives are known to decrease the rate of attack by the environment on metals, thereby acting as effective corrosion inhibitors .

Action Environment

The action, efficacy, and stability of “1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol” can be influenced by various environmental factors. For instance, benzimidazole derivatives are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media . Therefore, the pH of the environment could potentially influence the compound’s action.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(2-methylphenyl)methyl]-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYUAELAOBQQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2516657.png)

![N-([1,3]Thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2516658.png)

![1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2516661.png)

![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)

![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2516671.png)

![5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516674.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)